molecular formula C22H23ClN4O B1431284 A-674563 hydrochloride

A-674563 hydrochloride

Cat. No.: B1431284
M. Wt: 394.9 g/mol
InChI Key: HLNHYVLLEFHBJD-FYZYNONXSA-N
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Description

A-674563 (hydrochloride) is a potent and selective inhibitor of the protein kinase B (AKT1). This compound is known for its ability to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). It has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-674563 (hydrochloride) involves multiple steps, starting from the appropriate indazole and pyridine derivatives. The key steps include:

Industrial Production Methods

Industrial production of A-674563 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

A-674563 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Mechanism of Action

A-674563 (hydrochloride) exerts its effects by inhibiting the activity of AKT1, CDK2, and GSK3β. The inhibition of AKT1 leads to reduced phosphorylation of downstream substrates, which in turn affects cell growth, proliferation, and survival. The inhibition of CDK2 disrupts cell cycle progression, leading to cell cycle arrest. The inhibition of GSK3β affects various signaling pathways involved in cell survival and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-674563 (hydrochloride) is unique in its selective inhibition of AKT1, which makes it more effective in certain cancer models compared to pan-AKT inhibitors. Its additional potency against CDK2 and GSK3β further enhances its therapeutic potential .

Properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9 g/mol

IUPAC Name

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C22H22N4O.ClH/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16;/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26);1H/t19-;/m0./s1

InChI Key

HLNHYVLLEFHBJD-FYZYNONXSA-N

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N.Cl

SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl

Origin of Product

United States

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